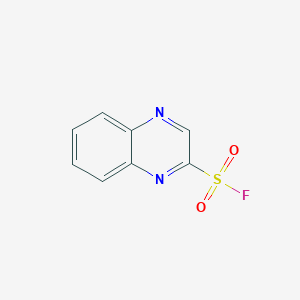

![molecular formula C6H8N4O B2967517 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- CAS No. 1824306-53-7](/img/structure/B2967517.png)

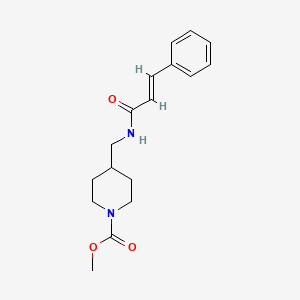

7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

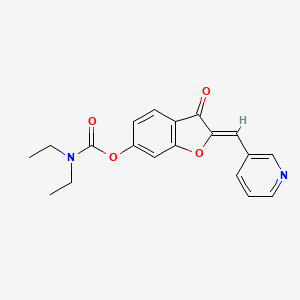

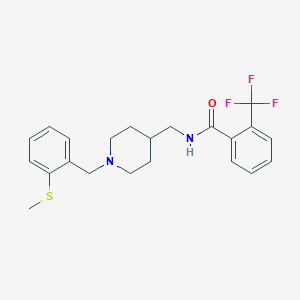

The compound “7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-” is a chemical compound that has been studied for its potential applications . It is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class of compounds, which have been investigated for their anticancer properties . The compound has a molecular weight of 136.1115 .

Aplicaciones Científicas De Investigación

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, including structures closely related to 7H-Pyrazolo[3,4-c]pyridin-7-one, demonstrate significant biomedical applications. These compounds have been synthesized through various methods and are analyzed for their substituent diversity and potential in biomedical fields. Over 300,000 derivatives have been described, highlighting their broad applicability in medicinal chemistry (Donaire-Arias et al., 2022).

Antiproliferative Activity

A series of new molecules with the 7H-Pyrazolo[3,4-c]pyridine structure have been synthesized and tested for antiproliferative activity against lung, cervical, breast, and prostate cancer. Some compounds exhibited promising activity, indicating their potential for development into anticancer drugs (Pawar et al., 2017).

Chemical and Electrochemical Reduction

The study on the chemical and electrochemical reduction of pyrazolo[1,5-a]pyrimidines, which share structural similarities with the queried compound, has led to insights into the synthesis of tetrahydro and dihydro derivatives. These findings contribute to the broader understanding of heterocyclic compound synthesis (Bellec & Lhommet, 1995).

Novel Kinase-Focused Library

The development of a novel kinase-focused library utilizing 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a scaffold demonstrates the compound's relevance in drug discovery. This highlights its potential in the design of new therapeutic agents targeting cancer and other diseases (Smyth et al., 2010).

Fluorescent Dicyanovinylidene Derivatives

Research into the synthesis of fluorescent dicyanovinylidene-substituted derivatives from pyrazolo[3,4-b]pyridine-based coumarin chromophores has unveiled their potential in applications requiring intramolecular charge transfer character. This includes uses in living cell imaging, highlighting the versatile applications of these compounds beyond traditional medicinal roles (Chen et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.

Biochemical Pathways

Similar compounds have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade , suggesting potential effects on DNA replication and cell signaling pathways.

Propiedades

IUPAC Name |

3-amino-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H2,(H,8,11)(H3,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCHJTITAYIUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)

![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)

![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)